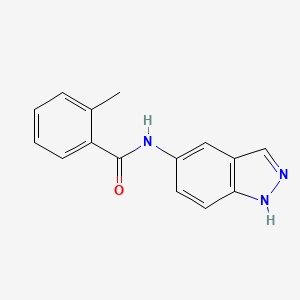

N-(1H-indazol-5-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indazol-5-yl)-2-methylbenzamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated cyclization . Another approach is the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For instance, the Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant is a notable method . This method is advantageous for large-scale production due to its high yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1H-indazol-5-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored as a scaffold for developing drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

1H-indazole: A simpler indazole derivative with similar core structure.

2H-indazole: Another indazole isomer with different electronic properties.

Benzamide derivatives: Compounds with similar benzamide moiety but different substituents.

Uniqueness

N-(1H-indazol-5-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indazole core and benzamide moiety makes it a versatile scaffold for drug development and other applications .

Biological Activity

N-(1H-indazol-5-yl)-2-methylbenzamide is an indazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₁N₃O

- Molecular Weight : 225.25 g/mol

This compound features an indazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Target Interactions

This compound primarily interacts with several biological targets, including kinases and receptors involved in cell signaling pathways. For instance, similar indazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Anticancer Activity : Indazole derivatives have demonstrated the ability to inhibit tumor cell proliferation by targeting key signaling pathways associated with cancer growth .

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : this compound has shown activity against various microbial strains, suggesting its potential as an antimicrobial agent.

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate inhibition of proliferation |

| A549 (Lung) | 10 | Strong inhibition |

| HeLa (Cervical) | 20 | Moderate inhibition |

These findings indicate that the compound exhibits varying degrees of cytotoxicity depending on the cell type.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Studies indicate:

- High Oral Bioavailability : Similar indazole compounds have shown high absorption rates when administered orally.

- Low Toxicity Profile : Preliminary toxicity assessments indicate that this compound has a low likelihood of causing adverse effects at therapeutic doses .

Anticancer Research

A notable study investigated the anticancer effects of this compound on colorectal cancer cells. The study demonstrated that treatment with the compound led to significant apoptosis in cancer cells through the activation of caspase pathways. The results indicated:

- Increased Caspase Activation : A marked increase in caspase-3 and caspase-9 activity was observed, suggesting a pro-apoptotic effect.

This study highlights the potential of this compound in cancer therapy.

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound against various strains of Candida. The findings showed that:

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Candida glabrata | 64 µg/mL |

These results underscore its potential utility in treating candidiasis, particularly in resistant strains .

Properties

CAS No. |

710329-42-3 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(1H-indazol-5-yl)-2-methylbenzamide |

InChI |

InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-6-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |

InChI Key |

JDJLVNSERXCYEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.